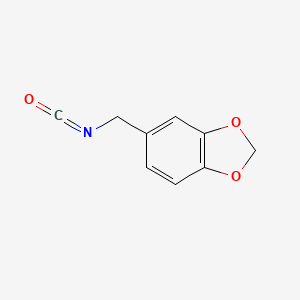

5-(isocyanatomethyl)-2H-1,3-benzodioxole

Descripción

Contextualization within Benzodioxole Chemistry

The 1,3-benzodioxole (B145889) moiety is a significant heterocyclic structure in organic chemistry, consisting of a benzene (B151609) ring fused to a five-membered dioxole ring. chemicalbook.comguidechem.com This structural motif is found in a wide array of naturally occurring and synthetic compounds and is recognized for its stability and versatile reactivity. chemicalbook.comguidechem.com The benzodioxole ring system is electron-rich, which facilitates various chemical transformations and contributes to the biological activity of its derivatives. chemicalbook.com

Compounds containing the 1,3-benzodioxole core are vital intermediates in the production of pharmaceuticals, agrochemicals, and fragrances. guidechem.commdpi.com Many derivatives have been investigated for a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.aiontosight.ai The presence of this core in 5-(isocyanatomethyl)-2H-1,3-benzodioxole provides a foundational scaffold that is frequently associated with bioactivity.

Significance of the Isocyanatomethyl Moiety in Organic Synthesis

The isocyanate group (–N=C=O) is a highly reactive functional group in organic chemistry. wikipedia.org It acts as a potent electrophile, readily reacting with a variety of nucleophiles such as alcohols, amines, and water. wikipedia.org This reactivity is fundamental to the synthesis of important classes of polymers, most notably polyurethanes (from reaction with polyols) and polyureas (from reaction with polyamines). wikipedia.org

The isocyanatomethyl group [–CH₂(N=C=O)] incorporates this reactive functionality into a molecule via a methylene (B1212753) bridge. This allows the isocyanate's synthetic versatility to be imparted to the parent structure. In the case of this compound, the isocyanatomethyl moiety serves as a reactive handle, enabling the benzodioxole scaffold to be covalently linked to other molecules. This is a key strategy for constructing larger, more complex structures, such as the aforementioned antitumor agents, through the formation of stable urethane (B1682113) or urea (B33335) linkages. chemicalbook.comtaylorandfrancis.com

Historical Development and Academic Relevance of Related Chemical Entities (e.g., Piperonal (B3395001) and its derivatives, 1,3-benzodioxole core)

The academic and commercial importance of the 1,3-benzodioxole core is well-established through extensive research on related compounds. A prominent example is Piperonal (also known as heliotropin or 1,3-benzodioxole-5-carbaldehyde), a naturally occurring aromatic aldehyde. nih.govwikipedia.org Found in plants like black pepper, vanilla, and dill, Piperonal is renowned for its pleasant floral aroma and has been used in the fragrance and flavor industries since the early 1880s. wikipedia.org Beyond its sensory properties, Piperonal serves as a crucial precursor in the synthesis of various pharmaceutical compounds, including L-DOPA and tadalafil. wikipedia.org

The parent 1,3-benzodioxole structure itself has historical significance. Its derivatives were identified early on for their ability to synergize the action of pyrethrum insecticides, which led to their use in pesticide formulations. chemicalbook.com This activity is linked to the ability of the methylenedioxyphenyl group to interact with metabolic enzymes like cytochrome P-450. wikipedia.org The rich history and diverse applications of compounds like Piperonal and the foundational 1,3-benzodioxole ring underscore the long-standing scientific interest in this class of molecules, providing a deep context for the study of its more complex derivatives.

Current Research Landscape and Emerging Areas for this compound Studies

Current research involving this compound is primarily focused on its application as a specialized building block in medicinal chemistry. The compound's utility is exemplified by its use in the development of novel anti-cancer agents. chemicalbook.com By reacting the isocyanate group with other complex molecules, researchers can synthesize hybrid structures that combine the properties of the benzodioxole ring with other pharmacologically active moieties.

The broader research on 1,3-benzodioxole derivatives continues to expand, with studies exploring their potential as antitumor agents by leveraging their ability to induce oxidative stress and apoptosis in cancer cells. mdpi.com The benzodioxole unit is often incorporated into drug design to modulate metabolic stability and bioavailability. nih.gov For this compound, emerging research will likely focus on:

Synthesis of Novel Bioactive Conjugates: Utilizing the isocyanate group to link the benzodioxole scaffold to a wider range of biological targeting molecules, including proteins, peptides, and other small-molecule drugs.

Development of Targeted Drug Delivery Systems: Incorporating the compound into larger molecular architectures designed to selectively target cancer cells or other pathological tissues.

Materials Science Applications: Exploring its use in the synthesis of specialized polymers and materials where the benzodioxole moiety could impart specific optical or electronic properties.

The compound's bifunctional nature—a bioactive core and a reactive linker—positions it as a valuable tool for future innovations in both medicinal and materials chemistry.

Table 2: Featured Chemical Compounds

| Compound Name | Molecular Formula | Key Relevance |

|---|---|---|

| This compound | C₉H₇NO₃ | The primary subject of this article; a reactive intermediate. chemicalbook.com |

| 1,3-Benzodioxole | C₇H₆O₂ | The core heterocyclic structure of this chemical family. wikipedia.org |

| Piperonal (Heliotropin) | C₈H₆O₃ | A historically significant derivative used in fragrances and as a synthetic precursor. nih.govwikipedia.org |

Structure

3D Structure

Propiedades

IUPAC Name |

5-(isocyanatomethyl)-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-5-10-4-7-1-2-8-9(3-7)13-6-12-8/h1-3H,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUNOJGBBOBVDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80579769 | |

| Record name | 5-(Isocyanatomethyl)-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71217-46-4 | |

| Record name | 5-(Isocyanatomethyl)-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 5 Isocyanatomethyl 2h 1,3 Benzodioxole

Strategies for the Construction of the 1,3-Benzodioxole (B145889) Core

The 1,3-benzodioxole moiety, also known as methylenedioxybenzene, is a crucial heterocyclic structure found in numerous bioactive compounds. wikipedia.org Its synthesis is a well-established area of organic chemistry, with several strategies developed to efficiently construct this ring system.

Formation from Catechol Derivatives

The most prevalent and direct method for synthesizing the 1,3-benzodioxole core involves the reaction of catechol (1,2-dihydroxybenzene) or its derivatives with a compound that can provide a methylene (B1212753) bridge (-CH2-). wikipedia.org This reaction, an O-alkylation, forms the five-membered dioxole ring fused to the benzene (B151609) ring.

Commonly employed methylene bridging agents include dihalomethanes, such as dichloromethane (B109758) (CH2Cl2) or diiodomethane (B129776) (CH2I2). wikipedia.orggoogle.com The reaction is typically performed in the presence of a base to deprotonate the hydroxyl groups of catechol, forming a more nucleophilic catecholate anion. Various bases and solvent systems have been utilized to optimize yield and reaction conditions.

For instance, methods using catechol and methylene chloride have been developed that employ high-pressure processes, phase transfer catalysts, or non-polar solvents like DMSO and DMF. guidechem.com One specific procedure involves adding a DMSO solution of catechol to a mixture of DMSO, methylene chloride, and sodium hydroxide (B78521) at elevated temperatures, achieving yields of over 85%. guidechem.comyoutube.com

Table 1: Selected Methods for 1,3-Benzodioxole Synthesis from Catechol

| Methylene Source | Base | Catalyst/Solvent | Key Conditions | Reference |

|---|---|---|---|---|

| Dichloromethane | Sodium Hydroxide | DMSO | 95-120°C | guidechem.comyoutube.com |

| Dichloromethane | N/A | Phase Transfer Catalyst | N/A | guidechem.com |

| Dihalomethanes | N/A | N/A | General Method | wikipedia.orggoogle.com |

| Methanol (B129727) | N/A | Strong Acid (e.g., HCl, H2SO4) | Careful control of temperature and pH | chemicalbook.com |

Specific Routes to 2H-1,3-Benzodioxole Ring Systems

Beyond the general catechol-based synthesis, specific routes have been developed to access the 2H-1,3-benzodioxole system. The "2H" designation in the IUPAC name 2H-1,3-benzodioxole refers to the saturated carbon atom at position 2 of the dioxole ring.

One alternative approach involves the condensation of catechol with methanol in the presence of a strong acid catalyst, where methanol serves as the methylene source to form the dioxole ring. chemicalbook.com Another route utilizes the reaction of catechol with aldehyde or ketone compounds in the presence of an acidic catalyst. google.com A patented method describes the reaction of catechol with various aldehydes or ketones (such as acetone, butyraldehyde, or benzaldehyde) using a carbon-based solid acid as a catalyst, reporting conversion rates above 80% and selectivity over 95%. google.com These condensation reactions are often performed with an entrainer like cyclohexane (B81311) to remove the water generated, driving the reaction to completion. google.com

Approaches via Glyoxylic Condensation with 1,3-Benzodioxole

Derivatization of the pre-formed 1,3-benzodioxole ring is another strategic approach. A notable example is the condensation with glyoxylic acid to introduce a functionalized side chain. This reaction is instrumental in forming 1,3-benzodioxole-5-glycolic acid, a 2-hydroxy monocarboxylic acid derivative. lookchem.com The synthesis involves the acid- and base-catalyzed condensation of catechol derivatives with glyoxylic acid, followed by an oxidative decarboxylation of the resulting mandelic acid derivative. lookchem.com This pathway highlights a method for functionalizing the benzodioxole ring at the 5-position, which is essential for the ultimate placement of the isocyanatomethyl group.

Utilization of Vanillin (B372448) and Related Precursors in Oxidative Pathways

Vanillin (4-hydroxy-3-methoxybenzaldehyde) and its isomers serve as versatile and readily available precursors for substituted 1,3-benzodioxoles. worktribe.comnih.gov The synthetic utility of vanillin lies in its potential to be converted into a catechol derivative. The key transformation is the demethylation of the methoxy (B1213986) group at the 3-position to yield a second hydroxyl group, forming 3,4-dihydroxybenzaldehyde (B13553) (protocatechualdehyde). nih.gov This catechol derivative can then undergo the previously described ring-closure reactions with a methylene source to form the 1,3-benzodioxole ring system, specifically yielding piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde). nih.gov This multi-step pathway, starting from vanillin, demonstrates an oxidative-demethylation strategy to access the necessary catechol intermediate for benzodioxole synthesis.

Introduction of the Isocyanatomethyl Functionality

The isocyanate group (-N=C=O) is a highly reactive functional group, making it a valuable synthon in organic chemistry, particularly in the production of polyurethanes and other polymers. wikipedia.orgontosight.ai The introduction of this group onto the methyl position of the 1,3-benzodioxole core is the final key step in the synthesis of 5-(isocyanatomethyl)-2H-1,3-benzodioxole.

Precursors and Reagents for Isocyanate Group Formation

The formation of an isocyanate typically proceeds from an amine precursor. Therefore, to synthesize this compound, a common precursor would be 5-(aminomethyl)-1,3-benzodioxole (piperonylamine). Several classical and modern methods exist for the conversion of a primary amine to an isocyanate.

Phosgenation: The most established industrial method involves the reaction of a primary amine with phosgene (B1210022) (COCl2). wikipedia.org This reaction proceeds through a carbamoyl (B1232498) chloride intermediate to yield the isocyanate and two equivalents of hydrogen chloride. wikipedia.org Due to the extreme toxicity of phosgene, this method requires specialized equipment and stringent safety precautions. wikipedia.org

Non-Phosgene Routes: Significant research has been devoted to developing safer, phosgene-free alternatives. ionike.comresearchgate.net These methods often involve rearrangement reactions:

Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate with the loss of nitrogen gas. wikipedia.org The required acyl azide precursor can be generated from the corresponding carboxylic acid (e.g., 1,3-benzodioxole-5-acetic acid).

Hofmann Rearrangement: A primary amide is treated with a strong oxidizing agent, such as sodium hypobromite, to form an isocyanate intermediate. wikipedia.org The precursor would be 1,3-benzodioxole-5-acetamide.

Lossen Rearrangement: This method converts a hydroxamic acid to an isocyanate through the formation of an O-acyl, sulfonyl, or phosphoryl intermediate. wikipedia.org

Other non-phosgene approaches include the oxidative carbonylation of amines and the thermal decomposition of carbamates, which themselves can be produced from amines and reagents like dimethyl carbonate or urea (B33335). ionike.comresearchgate.net A laboratory-scale method also exists for converting primary alcohols directly to alkyl isocyanates using a reagent system of triphenylphosphine (B44618), 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), and tetrabutylammonium (B224687) cyanate (B1221674) (Bu4NOCN). organic-chemistry.org

Table 2: General Methods for Isocyanate Synthesis

| Method | Typical Precursor | Key Reagents | Byproducts | Reference |

|---|---|---|---|---|

| Phosgenation | Primary Amine (R-NH2) | Phosgene (COCl2) | HCl | wikipedia.org |

| Curtius Rearrangement | Acyl Azide (R-CON3) | Heat or UV light | N2 | wikipedia.org |

| Hofmann Rearrangement | Primary Amide (R-CONH2) | NaOBr or Pb(OAc)4 | Varies | wikipedia.org |

| Lossen Rearrangement | Hydroxamic Acid (R-CONHOH) | Activation (e.g., acylation) then heat | Varies | wikipedia.org |

| From Alcohols | Primary Alcohol (R-CH2OH) | PPh3, DDQ, Bu4NOCN | Triphenylphosphine oxide, etc. | organic-chemistry.org |

| Carbamate (B1207046) Decomposition | Carbamate (R-NHCOOR') | Heat | Alcohol (R'-OH) | researchgate.net |

Positional Selectivity in Functionalization Strategies

A central challenge in the synthesis of substituted 1,3-benzodioxole derivatives is achieving positional selectivity during C-H functionalization. nih.gov The benzodioxole ring possesses multiple inequivalent C-H bonds, and directing functionalization to a specific position is crucial for efficient synthesis. nih.gov One strategy to overcome this challenge is the installation of directing groups that position a catalyst to react selectively with the C-H bond of interest. nih.gov

Recent advances have demonstrated that catalyst control can offer a powerful alternative for directing site selectivity. nih.gov For instance, in the functionalization of 3-carboxamide indoles, the choice between an Ir(III) or Rh(I) catalyst system can completely switch the site of reaction between the C2 and C3 positions. nih.gov Similarly, bimetallic catalysts have been employed to navigate selectivity in the arylation of 2-benzylfurans, where modulation of cooperativity between the two metals directs the reaction to either sp2 or sp3 C-H bonds. nih.gov These principles of catalyst and directing group control are applicable to the 1,3-benzodioxole system, allowing for the selective introduction of functional groups at specific positions on the aromatic ring, which is a critical step in forming precursors for compounds like this compound.

Analogous Synthetic Routes from Benzyl Amines (e.g., derived from 2H-1,3-benzodioxole-5-carbonitrile)

The primary amino group is the most common and direct precursor to the isocyanate functional group. Therefore, the synthesis of 5-(aminomethyl)-2H-1,3-benzodioxole is a key step toward the target compound. A viable synthetic route begins with 2H-1,3-benzodioxole-5-carbonitrile. The nitrile group can be readily reduced to a primary amine, 5-(aminomethyl)-2H-1,3-benzodioxole. This reduction is a standard transformation in organic synthesis and can be achieved using various reagents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Once the benzylamine (B48309) precursor is obtained, it can be converted to the target isocyanate, this compound. This conversion is typically accomplished through reaction with phosgene (COCl₂) or a phosgene equivalent, such as diphosgene or triphosgene, in an inert solvent. This transformation provides a direct and efficient pathway to the desired isocyanate from a readily accessible nitrile precursor.

Advanced Synthetic Techniques for 1,3-Benzodioxole Derivatives

Modern synthetic strategies offer powerful tools for the construction and modification of the 1,3-benzodioxole scaffold. These techniques, including multicomponent reactions and transition-metal-catalyzed couplings, provide efficient access to a wide array of complex derivatives.

Multicomponent Reaction Methodologies (e.g., Biginelli type reactions)

The Biginelli reaction is a classic multicomponent reaction that combines an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea (B124793) in a single step to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones. wikipedia.orgorganic-chemistry.org This acid-catalyzed reaction is highly valued for its efficiency in creating complex heterocyclic structures from simple starting materials. wikipedia.orgorganic-chemistry.org

In the context of 1,3-benzodioxole chemistry, an aryl aldehyde bearing the benzodioxole moiety, such as benzo[d] worldresearchersassociations.comresearchgate.netdioxole-5-carbaldehyde (piperonal), can serve as the aldehyde component. youtube.com The reaction mechanism is believed to proceed through the formation of an iminium intermediate from the aldehyde and urea, which then undergoes nucleophilic attack by the enol of the β-ketoester, followed by cyclization and dehydration to yield the final dihydropyrimidine (B8664642) product. organic-chemistry.orgyoutube.com This methodology allows for the rapid synthesis of diverse libraries of benzodioxole-containing heterocycles. youtube.com

Transition-Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura coupling)

The Suzuki-Miyaura coupling is a versatile and widely used transition-metal-catalyzed reaction for the formation of carbon-carbon bonds. libretexts.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base. libretexts.org

This technique has been successfully applied to the synthesis of complex 1,3-benzodioxole derivatives. worldresearchersassociations.comresearchgate.net For example, 1-((6-bromobenzo[d] worldresearchersassociations.comresearchgate.netdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole has been coupled with various aryl boronic acids to furnish a range of biaryl products in good yields (33-89%). worldresearchersassociations.comresearchgate.net The optimized reaction conditions for these transformations often utilize a palladium catalyst such as PdCl₂(PPh₃)₂ with a ligand like triphenylphosphine (PPh₃) and a base like potassium carbonate (K₂CO₃). worldresearchersassociations.comresearchgate.net

| Aryl Boronic Acid Substituent | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|

| Isoxazole | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane | 60% |

| Pyridine | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane | 53% |

| Quinoline | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane | 81% |

| Naphthalene | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane | 61% |

Nucleophilic Substitution Reactions (e.g., using NaN₃)

Nucleophilic substitution is a fundamental reaction for introducing functional groups onto a carbon framework. The use of sodium azide (NaN₃) as a nucleophile allows for the introduction of the azide group, which is a versatile intermediate that can be readily converted to an amine. This strategy is particularly useful for synthesizing precursors to isocyanates.

In the synthesis of 1,3-benzodioxole derivatives, a benzylic halide serves as an excellent electrophile for substitution with the azide anion. For instance, 5-bromo-6-(bromomethyl)benzo[d] worldresearchersassociations.comresearchgate.netdioxole reacts with sodium azide in methanol to produce 5-(azidomethyl)-6-bromobenzo[d] worldresearchersassociations.comresearchgate.netdioxole in a very good yield of 88%. worldresearchersassociations.comresearchgate.net This reaction is a key step in a multi-step sequence, providing a precursor that can be further elaborated, for example, through cycloaddition reactions or reduction of the azide to an amine. worldresearchersassociations.comresearchgate.netnih.gov

Application of Appel Conditions in Related Transformations

The Appel reaction provides a mild and efficient method for converting alcohols into the corresponding alkyl halides using triphenylphosphine (PPh₃) and a tetrahalomethane like carbon tetrabromide (CBr₄) or carbon tetrachloride (CCl₄). organic-chemistry.orgwikipedia.org The reaction proceeds with inversion of configuration at a chiral center and is driven by the formation of the highly stable triphenylphosphine oxide byproduct. wikipedia.orgnrochemistry.com

This methodology is highly effective for activating benzylic alcohols on the 1,3-benzodioxole scaffold for subsequent nucleophilic substitution. A documented example is the conversion of (6-bromobenzo[d] worldresearchersassociations.comresearchgate.netdioxol-5-yl)methanol to 5-bromo-6-(bromomethyl)benzo[d] worldresearchersassociations.comresearchgate.netdioxole. worldresearchersassociations.comresearchgate.net The reaction, carried out using CBr₄ and PPh₃ in dichloromethane (DCM), proceeds in an excellent yield of 91%. worldresearchersassociations.comresearchgate.net The resulting bromomethyl derivative is a valuable intermediate, readily undergoing reactions such as the nucleophilic substitution with sodium azide described previously. worldresearchersassociations.comresearchgate.net

Methodologies for Purification and Academic Characterization

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, HR-ESI-MS, GC-MS, IR)

The definitive identification of this compound relies on a suite of spectroscopic techniques, each providing unique insights into the molecule's atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for mapping the chemical environment of the hydrogen and carbon atoms within the molecule. While a dedicated spectrum for the purified isocyanate is not extensively published, analysis of related urea derivatives formed from its reaction provides critical data. For instance, in a urea derivative, the protons of the benzodioxole ring system and the methylene bridge can be unambiguously assigned.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition. For this compound (C₉H₇NO₃), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique that separates volatile compounds and provides their mass spectra. While the high reactivity of isocyanates can present challenges for GC analysis, it can be used to assess purity and identify potential byproducts from the synthesis. The fragmentation pattern observed in the mass spectrum offers valuable structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly diagnostic for the presence of the isocyanate functional group (-N=C=O). This group exhibits a strong and characteristic absorption band in the region of 2250-2280 cm⁻¹. The presence of this intense peak is a clear indicator of the successful formation of the isocyanate. Other characteristic peaks would include those corresponding to the aromatic C-H stretching, C=C stretching of the benzene ring, and the C-O-C stretching of the dioxole ring.

Table 1: Key Spectroscopic Data for the Isocyanate Functional Group

| Spectroscopic Technique | Characteristic Signal | Approximate Range/Value |

|---|---|---|

| Infrared (IR) Spectroscopy | Asymmetric stretching of -N=C=O | 2250 - 2280 cm⁻¹ (strong, sharp) |

| ¹³C NMR Spectroscopy | Carbonyl carbon of -N=C=O | 120 - 130 ppm |

Chromatographic Separation Techniques in Research Contexts

To obtain this compound in high purity, chromatographic techniques are indispensable, particularly in academic and research settings where small-scale, high-purity compounds are often required.

Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for the purification of organic compounds. A solution of the crude isocyanate is passed through a column packed with silica gel, and a suitable solvent system (eluent) is used to separate the desired product from unreacted starting materials and byproducts based on their differential adsorption to the silica. The progress of the separation is typically monitored by thin-layer chromatography (TLC).

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for analytical assessment of purity, HPLC is the method of choice. Both normal-phase and reverse-phase HPLC can be employed. In reverse-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the components between the two phases. The use of a UV detector allows for the quantification of the compound of interest. Given the reactivity of the isocyanate group, derivatization is sometimes employed prior to HPLC analysis to form more stable compounds, such as ureas, by reacting the isocyanate with an appropriate amine.

Chemical Reactivity and Transformation Pathways of 5 Isocyanatomethyl 2h 1,3 Benzodioxole

Reactivity of the Isocyanate Group

The isocyanate group (-N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide variety of nucleophiles. This reactivity is the foundation for its extensive use in organic synthesis. The reactivity of the isocyanate is enhanced by electron-withdrawing substituents, which further increase the electrophilicity of the carbon atom. rsc.org

Nucleophilic Addition Reactions (e.g., with Alcohols, Amines)

The most characteristic reaction of isocyanates is nucleophilic addition. The general mechanism involves the attack of a nucleophile on the central carbon of the isocyanate, followed by a proton transfer. rsc.org

With alcohols, 5-(isocyanatomethyl)-2H-1,3-benzodioxole reacts to form stable N-substituted carbamates, commonly known as urethanes. This reaction is often catalyzed by tertiary amines or organometallic compounds. acs.orgpoliuretanos.net The reaction between phenyl isocyanate and alcohols has been studied extensively, providing a model for this transformation. acs.orgnih.gov

Similarly, the reaction with primary or secondary amines yields the corresponding urea (B33335) derivatives. This reaction is typically rapid and often proceeds without the need for a catalyst. A modern synthetic approach involves the in situ formation of a benzylic isocyanate via C-H isocyanation, which is then immediately coupled with an amine to produce a diverse array of ureas. rsc.org Benzyl isocyanate, a structurally similar compound, is utilized as a protected ammonia (B1221849) equivalent in stereoselective ring-opening reactions of epoxy alcohols. chemicalbook.comgeorganics.sk

| Nucleophile | Product Class | General Structure of Product | Typical Conditions |

|---|---|---|---|

| Alcohol (R-OH) | Carbamate (B1207046) (Urethane) |  | Tertiary amine catalyst (e.g., triethylamine), aprotic solvent (e.g., toluene, THF) |

| Amine (R-NH₂) | Urea |  | Aprotic solvent, often proceeds without catalyst at room temperature |

| Water (H₂O) | Carbamic Acid (unstable) → Amine + CO₂ |  | Hydrolysis, can lead to symmetric urea formation if another isocyanate molecule is present |

| Thiol (R-SH) | Thiocarbamate |  | Base catalysis (e.g., DBU) can accelerate the reaction. usm.edu |

Polymerization Behavior and Oligomerization Studies (as a functional group characteristic)

Isocyanates are known for their propensity to undergo polymerization and oligomerization, particularly in the presence of specific catalysts or under thermal conditions. rsc.org This reactivity is a hallmark of the isocyanate functional group.

In the presence of suitable catalysts, isocyanates can trimerize to form highly stable, six-membered heterocyclic structures known as isocyanurates. This reaction is often catalyzed by nucleophiles such as tertiary amines, phosphines, or alkoxides.

Furthermore, when reacted with difunctional or polyfunctional nucleophiles, such as diols or diamines, this compound can act as a monomer or chain extender in the formation of polyurethanes or polyureas, respectively. The reaction between an isocyanate and an alcohol to form the urethane (B1682113) linkage is exothermic, releasing approximately 24 kcal/mol. poliuretanos.net While direct polymerization of isocyanate-functional monomers can be achieved, a common strategy involves the use of "blocked isocyanates," which generate the reactive isocyanate in situ under specific conditions (e.g., heat), allowing for controlled polymerization. rsc.orgusm.edu

| Reaction Type | Reactant(s) | Resulting Structure | Typical Conditions |

|---|---|---|---|

| Trimerization | 3 x Isocyanate | Isocyanurate | Base catalysis (e.g., sodium methoxide, tertiary amines) |

| Polyurethane Formation | Isocyanate + Diol/Polyol | Polyurethane | Catalysis (tertiary amines, organometallics), often in bulk or solution |

| Polyurea Formation | Isocyanate + Diamine/Polyamine | Polyurea | Rapid, often uncatalyzed reaction |

Cycloaddition Reactions Involving the Isocyanate Moiety

The cumulative double bonds within the isocyanate group allow it to participate in various cycloaddition reactions. Both the C=N and C=O bonds can act as dipolarophiles, reacting with 1,3-dipoles to form five-membered heterocyclic rings. acs.org

A notable example is the [3+2] cycloaddition reaction between isocyanates and nitrones. Theoretical studies have shown that this reaction can proceed through two different pathways, depending on which bond of the isocyanate participates. Attack at the C=N bond leads to the formation of a 1,2,4-oxadiazolidin-5-one, while attack at the C=O bond yields a 1,4,2-dioxazolidine. acs.org The mechanism of these cycloadditions is sensitive to the solvent, proceeding via a concerted pathway in apolar solvents and a stepwise mechanism in polar solvents. acs.org The first step in the stepwise mechanism is the nucleophilic attack of the nitrone oxygen on the central carbon of the isocyanate. acs.org Isocyanates can also undergo other cycloaddition reactions, such as [2+2] cycloadditions with electron-rich alkenes or dimerization.

| Reaction Type | Reacting Partner | Product Class | Notes |

|---|---|---|---|

| [3+2] Cycloaddition | Nitrone | 1,2,4-Oxadiazolidin-5-one or 1,4,2-Dioxazolidine | Regioselectivity depends on which isocyanate bond reacts. acs.org |

| [4+1] Cycloaddition | Conjugated Heterodienes | Various 5-membered heterocycles | This reaction is well-established for the related isocyanide functional group. rsc.org |

| [2+2] Cycloaddition | Alkene (electron-rich) | β-Lactam | Forms a four-membered ring. |

Transformations of the 1,3-Benzodioxole (B145889) Ring System

The 1,3-benzodioxole ring is an electron-rich aromatic system due to the electron-donating effect of the two oxygen atoms. chemicalbook.com This property makes it susceptible to electrophilic attack and also allows for specific metabolic transformations.

Ring-Opening Reactions (e.g., inspired by natural product metabolism like stiripentol)

While the 1,3-benzodioxole ring is generally stable, it can undergo metabolic ring-opening, a process particularly relevant to the pharmacology of many natural products and drugs containing this moiety. researchgate.netchemicalbook.com This transformation is primarily mediated by cytochrome P-450 (CYP450) enzymes in the liver. nih.govacs.org

The proposed mechanism involves an initial monooxygenation of the methylenic carbon (the carbon of the -O-CH₂-O- group) to form an unstable 2-hydroxy-1,3-benzodioxole derivative. nih.gov This intermediate can then rearrange and hydrolyze, leading to the cleavage of the dioxole ring to form a catechol (1,2-dihydroxybenzene) derivative. During this oxidative process, the methylenic carbon is released as either formate (B1220265) or carbon monoxide. nih.gov This metabolic pathway is a key aspect of the biological activity and drug-drug interactions of compounds like the antiepileptic drug stiripentol. researchgate.netchemicalbook.com

Electrophilic Aromatic Substitution Reactions

The electron-donating nature of the methylenedioxy group strongly activates the aromatic ring of 1,3-benzodioxole towards electrophilic aromatic substitution (EAS). chemicalbook.com The substitution occurs preferentially at the positions para and ortho to the oxygen atoms, which correspond to the 5- and 4-positions of the benzodioxole ring system, respectively. Due to steric hindrance, substitution at the 5-position is generally favored. The EAS mechanism proceeds in two steps: the initial attack of the aromatic ring on a strong electrophile to form a carbocation intermediate (benzenonium ion), followed by deprotonation to restore aromaticity. libretexts.orgmasterorganicchemistry.com

Common EAS reactions such as nitration and halogenation have been successfully performed on the 1,3-benzodioxole core.

Nitration: Treatment of 1,3-benzodioxole with nitric acid in glacial acetic acid readily produces 5-nitro-1,3-benzodioxole (B1580859) in high yield. prepchem.com

Halogenation: Bromination of 1,3-benzodioxole with molecular bromine can yield 5-bromobenzodioxole, though competitive formation of di-substituted byproducts is possible. mdma.ch

Friedel-Crafts Reactions: Acylation and alkylation reactions are also possible. However, the Lewis acid catalysts (e.g., AlCl₃, SnCl₄) required for these reactions can sometimes induce cleavage of the acid-sensitive dioxole ring, necessitating carefully controlled, often low-temperature, conditions. libretexts.orgmdma.ch

| Reaction | Reagents | Major Product | Reference |

|---|---|---|---|

| Nitration | HNO₃ / CH₃COOH | 5-Nitro-1,3-benzodioxole | prepchem.com |

| Bromination | Br₂ / DCM | 5-Bromo-1,3-benzodioxole | mdma.ch |

| Formylation (Duff reaction) | Hexamethylenetetramine / Trifluoroacetic acid | 1,3-Benzodioxole-5-carbaldehyde (Piperonal) | mdma.ch |

| Acylation (Friedel-Crafts) | Propionyl chloride / SnCl₄ | 1-(1,3-Benzodioxol-5-yl)propan-1-one | Requires low temperature to avoid ring cleavage. mdma.ch |

Oxidative and Reductive Transformations of the Benzodioxole Core

The 1,3-benzodioxole core of this compound is a stable aromatic system, but it can undergo specific oxidative and reductive transformations under appropriate conditions. The reactivity is largely influenced by the electron-rich nature of the ring, a consequence of the two oxygen atoms of the dioxole moiety. chemicalbook.com

Reductive Transformations: The aromatic benzene (B151609) portion of the benzodioxole core is resistant to reduction under mild conditions. However, like other benzene derivatives, it can be reduced to a cyclohexane (B81311) ring via catalytic hydrogenation. This transformation typically requires forcing conditions, such as high temperatures and pressures of hydrogen gas, in the presence of a metal catalyst like nickel. msu.edu This process saturates the aromatic ring, converting it into a non-aromatic cycloalkane structure.

| Transformation Type | Reaction | Key Reagents/Conditions | Resulting Structure |

|---|---|---|---|

| Oxidation | Ring Cleavage (Demethylenation) | Oxidizing agents, Cytochrome P450 enzymes | Catechol or Ortho-quinone |

| Reduction | Aromatic Ring Hydrogenation | H₂, Ni catalyst, high pressure/temperature | Substituted Cyclohexane |

Derivatization Strategies for Structural Diversification

Functionalization at the Methylenedioxy Bridge

The methylenedioxy bridge (—O-CH₂-O—) is a defining feature of the benzodioxole system. While it is generally stable, its primary mode of functionalization involves cleavage of the five-membered dioxole ring. This process, known as ortho-demethylenation, effectively unmasks a catechol functional group, which can then be used for further derivatization. wikipedia.org This cleavage can be achieved through enzymatic action or with specific chemical reagents that target the ether-like linkages. The reaction mechanism often involves interaction at one of the oxygen atoms, followed by ring-opening, which breaks the bridge structure. researchgate.net While direct substitution on the methylene (B1212753) carbon without ring opening is not a common strategy, the controlled cleavage of the bridge is a key pathway to profoundly different molecular scaffolds.

Substitutions on the Aromatic Ring System

The 1,3-benzodioxole ring system is considered electron-rich and is therefore activated towards electrophilic aromatic substitution. chemicalbook.com The combined electron-donating effect of the two oxygen atoms directs incoming electrophiles to the positions ortho and para relative to the ether linkages. In this compound, the isocyanatomethyl group is at position 5. The available positions for substitution are C-4, C-6, and C-7. The directing effects of the existing substituents will influence the position of further functionalization. libretexts.org

Common electrophilic aromatic substitution reactions that can be applied include:

Nitration: Introduction of a nitro group (—NO₂) onto the ring.

Halogenation: Introduction of halogen atoms (e.g., —Br, —Cl).

Friedel-Crafts Acylation: Introduction of an acyl group (R—C=O), which is a meta-director for any subsequent substitutions. msu.edu

The precise location of the substitution will depend on the interplay between the activating effect of the dioxole ring and the directing effect of the C-5 substituent. libretexts.org

| Reaction Type | Typical Reagents | Potential Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted benzodioxole |

| Bromination | Br₂, FeBr₃ | Bromo-substituted benzodioxole |

| Acylation | RCOCl, AlCl₃ | Acyl-substituted benzodioxole |

Synthesis of Complex Adducts and Conjugates (e.g., with arsenical precursors)

The isocyanate group (—N=C=O) is a highly electrophilic functional group and is the primary site for forming complex adducts and conjugates. nih.gov It readily reacts with a wide variety of nucleophiles without the need for a catalyst, although one can be used. wikibooks.orgresearchgate.net This reactivity is the basis for creating a diverse range of derivatives.

Key reactions of the isocyanate moiety include:

Reaction with amines: Primary and secondary amines react with the isocyanate to form substituted ureas. wikibooks.orgwikipedia.org This is a robust and widely used reaction for linking molecules. asianpubs.orgorganic-chemistry.org

Reaction with alcohols and phenols: These nucleophiles add to the isocyanate to yield carbamate (urethane) linkages. wikibooks.orgwikipedia.org

Reaction with water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to yield a primary amine and carbon dioxide gas. wikipedia.orgnoaa.gov

The synthesis of complex conjugates with arsenical precursors can be achieved if the precursor contains a suitable nucleophilic group. For instance, an arsenical compound bearing a primary or secondary amine functional group (an amino-arsine) would react with the isocyanate of this compound to form a complex urea adduct containing an arsenic atom. Similarly, an arsenical precursor with a hydroxyl group would form an arsenic-containing carbamate conjugate. This strategy allows for the covalent linking of the benzodioxole scaffold to arsenic-containing moieties.

| Nucleophile (R'-XH) | Functional Group (XH) | Resulting Linkage | Product Class |

|---|---|---|---|

| Primary/Secondary Amine | —NH₂ or >NH | Urea | N,N'-Substituted Urea |

| Alcohol/Phenol | —OH | Carbamate (Urethane) | Carbamate Ester |

| Arsenical Amine (e.g., R''₂As-R-NH₂) | —NH₂ | Urea | Arsenic-containing Urea |

| Arsenical Alcohol (e.g., R''₂As-R-OH) | —OH | Carbamate (Urethane) | Arsenic-containing Carbamate |

Mechanistic Investigations and Reaction Dynamics of 5 Isocyanatomethyl 2h 1,3 Benzodioxole Chemistry

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of 5-(isocyanatomethyl)-2H-1,3-benzodioxole can be approached through several mechanistic pathways, primarily involving the introduction of the isocyanatomethyl group onto the benzodioxole ring. A common synthetic route likely involves the conversion of a precursor, such as 5-(aminomethyl)-1,3-benzodioxole, through phosgenation. This reaction proceeds via a nucleophilic attack of the amine on phosgene (B1210022), followed by the elimination of two molecules of hydrogen chloride to yield the isocyanate.

Another plausible pathway is the Curtius rearrangement of a 5-(acyl azido)methyl-1,3-benzodioxole precursor. This reaction is initiated by the thermal or photochemical decomposition of the acyl azide (B81097), leading to the formation of an acyl nitrene intermediate. The nitrene then undergoes a concerted rearrangement, where the methylene (B1212753) group migrates to the nitrogen atom with the concurrent loss of dinitrogen gas, resulting in the formation of the isocyanate. The mechanism of the Curtius rearrangement is generally considered to be concerted, avoiding the formation of a free nitrene.

Kinetic and Thermodynamic Studies of Key Chemical Transformations

Thermodynamic studies of isocyanate reactions indicate that the formation of urethans and ureas is generally an exothermic process. kglmeridian.com The stability of the resulting carbamate (B1207046) or urea (B33335) linkage contributes to a favorable negative enthalpy of reaction. The specific thermodynamic parameters for reactions involving this compound would be influenced by the resonance stabilization of the benzodioxole ring system in both the reactant and the product.

| Reaction Type | General Rate Law | Typical Enthalpy Change (ΔH) | Factors Influencing Rate |

| Urethane (B1682113) Formation (with alcohol) | Rate = k[Isocyanate][Alcohol] | Exothermic | Steric hindrance, solvent polarity, catalyst |

| Urea Formation (with amine) | Rate = k[Isocyanate][Amine] | Exothermic | Basicity of the amine, steric effects |

| Hydrolysis (with water) | Rate = k[Isocyanate][Water] | Exothermic | pH, temperature |

Catalysis in Reactions Involving this compound

Catalysis plays a crucial role in controlling the rate and selectivity of reactions involving isocyanates. Both metal-based and acid/base catalysts are employed to facilitate various transformations.

Metal-Catalyzed Processes (e.g., Palladium-catalyzed coupling reactions)

Palladium-catalyzed cross-coupling reactions are a powerful tool for the synthesis of aryl isocyanates. nih.govacs.org A plausible synthetic route to this compound could involve the palladium-catalyzed coupling of a suitable benzodioxole derivative, such as 5-bromo-1,3-benzodioxole, with a source of the isocyanatomethyl group. Alternatively, the palladium-catalyzed carbonylation of an appropriate amino- or nitro-precursor in the presence of a suitable coupling partner could be envisioned. The catalytic cycle for such reactions typically involves oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation or migratory insertion, and subsequent reductive elimination to yield the desired product and regenerate the catalyst. mdpi.com The choice of ligands on the palladium catalyst is critical for the efficiency and selectivity of these transformations. mit.edu

Acid/Base Catalysis in Dioxolane/Dioxane Formation

The 1,3-benzodioxole (B145889) ring is a cyclic acetal. The formation of such acetals from the corresponding catechol and a formaldehyde (B43269) equivalent is typically catalyzed by acids. organic-chemistry.org The mechanism involves the protonation of the carbonyl oxygen of the aldehyde, which increases its electrophilicity and facilitates the nucleophilic attack by the hydroxyl groups of the catechol. This is followed by dehydration to form the stable five-membered dioxolane ring. researchgate.net

Conversely, the stability of the dioxolane ring in this compound is also subject to acid-catalyzed hydrolysis, which would lead to the opening of the ring to form the corresponding catechol derivative. wikipedia.org The kinetics of this hydrolysis would depend on the acid concentration and the temperature. Basic conditions are generally less effective in promoting the cleavage of the dioxolane ring.

Computational Chemistry in Mechanistic Elucidation

Computational chemistry, particularly quantum chemical calculations, provides valuable insights into the mechanisms of chemical reactions that are often difficult to obtain through experimental methods alone. aps.org

Quantum Chemical Calculations for Reaction Pathways

Density Functional Theory (DFT) calculations can be employed to model the reaction pathways for the synthesis and reactions of this compound. researchgate.net For the Curtius rearrangement, computational studies can help to elucidate the transition state geometry and the concerted nature of the reaction, providing information on the activation energy barrier. researchgate.net

For the reactions of the isocyanate group with nucleophiles, quantum chemical calculations can be used to model the transition states for both catalyzed and uncatalyzed reactions. mdpi.com These calculations can help to explain the role of a catalyst in lowering the activation energy by stabilizing the transition state. Furthermore, computational models can predict the kinetic and thermodynamic parameters of these reactions, which can then be compared with experimental data. acs.org The effect of the benzodioxole substituent on the electronic structure and reactivity of the isocyanate group can also be quantitatively assessed through these computational methods.

Transition State Analysis and Energy Landscapes

The elucidation of reaction mechanisms for this compound hinges on a thorough understanding of the transition states and energy landscapes that govern its chemical transformations. While direct computational and experimental studies on this specific molecule are not extensively available in public literature, a robust framework for its reactivity can be constructed by examining analogous aryl isocyanate systems. The principles derived from these related compounds offer valuable insights into the kinetic and thermodynamic feasibility of various reaction pathways involving the isocyanate functional group.

For aryl isocyanates, the reaction with alcohols to form urethanes is a well-studied model. Theoretical calculations for the reaction of a generic aryl isocyanate with an alcohol indicate that the direct bimolecular addition faces a significant energy barrier, often exceeding 100 kJ/mol. nih.gov However, the presence of catalysts, including the alcohol reactant itself (autocatalysis) or the urethane product, can substantially lower this barrier. nih.gov This catalytic effect is achieved through the formation of intermediate complexes that stabilize the transition state.

A detailed computational study on the reaction of phenyl isocyanate with 1-propanol (B7761284) has provided quantitative insights into the energy landscape. mdpi.com This study explored the reaction mechanism in both alcohol and isocyanate excess scenarios, revealing different operative pathways and transition state energies. In an isocyanate-excess environment modeled with tetrahydrofuran (B95107) (THF) as a solvent, the formation of an allophanate (B1242929) intermediate is proposed, proceeding through a six-centered transition state with a calculated reaction barrier of 62.6 kJ/mol. mdpi.com

The table below, derived from computational studies on the phenyl isocyanate and 1-propanol reaction, illustrates typical energy values that might be expected for analogous reactions involving this compound. It is crucial to note that these values are for a model system and would be influenced by the specific electronic and steric effects of the 2H-1,3-benzodioxole moiety.

Table 1: Calculated Energy Barriers for Phenyl Isocyanate + 1-Propanol Reaction

| Reaction Condition | Proposed Intermediate | Solvent Model | Calculated Activation Energy (kJ/mol) |

| Isocyanate Excess | Allophanate | THF | 62.6 |

Data sourced from computational studies on a model aryl isocyanate system. mdpi.com

The structure of the transition state in these reactions typically involves a partially formed bond between the nucleophile (e.g., the oxygen from an alcohol) and the isocyanate carbon, and a partially broken bond in the nucleophile (e.g., the O-H bond). The N=C=O group of the isocyanate, which is linear in the ground state, becomes bent in the transition state, activating the carbon for nucleophilic attack. mdpi.com The precise geometry of the transition state, including bond lengths and angles, is a key output of computational studies and is critical for a detailed mechanistic understanding.

While specific experimental data for this compound is pending, the established principles of isocyanate reactivity, supported by computational and experimental studies on analogous aryl isocyanates, provide a strong foundation for predicting and understanding its reaction dynamics. The analysis of transition states and energy landscapes remains a pivotal area of research for controlling and optimizing the chemical transformations of this and related compounds.

Advanced Research Applications and Potential Contributions of 5 Isocyanatomethyl 2h 1,3 Benzodioxole

Utilization as a Synthetic Building Block

The reactivity of the isocyanate functional group makes 5-(isocyanatomethyl)-2H-1,3-benzodioxole a valuable intermediate in synthetic organic chemistry. This section explores its role as a precursor for complex molecules, a key component in generating novel heterocyclic frameworks, and as a monomer in polymer science.

The isocyanate group (-N=C=O) is characterized by its high reactivity toward nucleophiles such as alcohols, amines, and water. This reactivity allows this compound to serve as a key starting material for introducing the 1,3-benzodioxole (B145889) moiety into larger, more complex molecular structures. The synthesis of various derivatives, including peptidyl compounds and those containing amino acid moieties, highlights the utility of the benzodioxole scaffold in multistep synthetic processes. researchgate.netnih.gov For instance, research has demonstrated the successful synthesis of new 1,3-benzodioxole derivatives containing 1,2,3-triazole rings through a multi-step pathway starting from a related benzodioxole compound. worldresearchersassociations.com Such syntheses underscore the role of functionalized benzodioxoles as foundational precursors for creating elaborate molecules with potential applications in medicinal and materials chemistry.

The 1,3-benzodioxole ring system is a core component in many biologically active heterocyclic compounds. researchgate.net Researchers utilize this scaffold to design and synthesize novel molecular frameworks with diverse properties. For example, new heterocyclic derivatives of 1,3-benzodioxole, such as those incorporating pyrazole (B372694) and 1,2,3-triazole rings, have been successfully prepared. worldresearchersassociations.comresearchgate.net One synthetic route involved a multi-step process starting from (6-bromobenzo[d] scbt.comchemicalbook.comdioxol-5-yl)methanol, which was converted into an azide (B81097) derivative and subsequently reacted via a cycloaddition to form a triazole ring. worldresearchersassociations.com Another study focused on synthesizing a series of 5-(Benzo[d] scbt.comchemicalbook.comdioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives to explore their bioactivity. researchgate.net The reactive isocyanate handle of this compound provides a direct entry point for creating urea (B33335), carbamate (B1207046), or thiocarbamate linkages, which can be further cyclized to form a wide array of new heterocyclic systems.

Isocyanates are fundamental monomers in the production of polyurethanes. industrialchemicals.gov.au The isocyanate group readily reacts with hydroxyl groups from polyols in a polyaddition reaction to form the urethane (B1682113) linkages that constitute the polymer backbone. By extension, this compound can function as a reactive monomer in polymerization processes. industrialchemicals.gov.au Incorporating this monomer would introduce the 1,3-benzodioxole unit as a pendant group or part of the main polymer chain. This could impart unique properties to the resulting polymer, such as altered thermal stability, optical properties, or specific affinities, stemming from the characteristics of the benzodioxole ring system. While finished polyurethane polymers are generally of low concern as they contain no unreacted isocyanate groups, the use of isocyanate-terminated pre-polymers is a key strategy in certain applications where further reaction is intended. industrialchemicals.gov.au

Design and Synthesis of Bioactive Analogues and Derivatives

The 1,3-benzodioxole scaffold is recognized as a "pharmacophore" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. researchgate.netnih.gov This has prompted extensive research into designing and synthesizing derivatives for various therapeutic and agricultural applications.

Auxins are critical hormones that regulate nearly every aspect of plant growth and development. nih.govgoogle.com Researchers have explored 1,3-benzodioxole derivatives as potential synthetic plant growth regulators. In one study, a series of N-(benzo[d] scbt.comchemicalbook.comdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) compounds were designed and synthesized as potential agonists for the auxin receptor TIR1 (Transport Inhibitor Response 1). nih.govresearchgate.net One derivative, designated K-10, demonstrated a remarkable ability to promote root growth in both Arabidopsis thaliana and Oryza sativa (rice), with activity that significantly exceeded that of the common synthetic auxin 1-naphthylacetic acid (NAA). nih.govresearchgate.net Molecular docking analyses suggested that K-10 has a stronger binding affinity for the TIR1 receptor than NAA. nih.govresearchgate.net This research highlights the potential of the 1,3-benzodioxole scaffold for developing novel and effective root growth promoters. nih.gov

| Compound | Target Receptor | Observed Effect | Model Organisms | Comparison |

|---|---|---|---|---|

| K-10 (N-(benzo[d] scbt.comchemicalbook.comdioxol-5-yl)-2-(one-benzylthio) acetamide derivative) | TIR1 (Auxin Receptor) | Significant promotion of root growth | Arabidopsis thaliana, Oryza sativa (rice) | Exhibited root growth-promoting activity far exceeding that of NAA (1-naphthylacetic acid) |

The 1,3-benzodioxole moiety is a structural feature of various natural and synthetic compounds with demonstrated antimicrobial properties. nih.govresearchgate.net This has inspired the synthesis of novel benzodioxole derivatives as potential antimicrobial agents. One line of research involved the synthesis of peptidyl derivatives from natural safrole (a benzodioxole compound), which were then evaluated for their antimicrobial activity. nih.gov Another study reported the synthesis of 5-(Benzo[d] scbt.comchemicalbook.comdioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives, which showed high antibacterial activity against different Gram-positive bacteria. researchgate.net The versatility of the isocyanate group in this compound makes it a valuable starting point for creating libraries of new derivatives, such as ureas and carbamates, for screening against a wide range of microbial pathogens. researchgate.netmdpi.com

| Derivative Class | Synthetic Approach | Observed Activity | Source |

|---|---|---|---|

| Peptidyl derivatives | Synthesized in a few steps from natural safrole | Some compounds promoted the growth of organisms like Bacillus subtilis | nih.gov |

| Dihydropyrazole derivatives | Synthesis of 5-(Benzo[d] scbt.comchemicalbook.comdioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles | High antibacterial activity against various Gram-positive bacteria | researchgate.net |

Exploration in Anti-tumor Chemical Strategies

The 1,3-benzodioxole scaffold, a core component of this compound, has been identified as a crucial pharmacophore in the development of novel anti-tumor agents. Research has focused on leveraging this structure to enhance the efficacy of existing cancer therapies. One notable strategy involves the conjugation of 1,3-benzodioxole derivatives with arsenical-based drugs, which are used in the treatment of leukemia and other cancers but are limited by their side effects. nih.govnih.gov

The rationale for this approach is inspired by the metabolic behavior of stiripentol, a drug containing the 1,3-benzodioxole ring that is known to inhibit microsomal cytochrome P450 enzymes. nih.govnih.gov By incorporating the benzodioxole moiety into arsenical drug precursors, researchers have successfully created fabricated arsenicals with improved pharmacokinetic profiles. These new compounds are eliminated much more slowly in vivo, maintaining an effective concentration in the blood for a longer duration. nih.gov

The enhanced anti-proliferative activity of these conjugates stems from their ability to inhibit the thioredoxin system, inducing significant oxidative stress and subsequently initiating apoptosis in cancer cells. nih.gov In preclinical models, these 1,3-benzodioxole-arsenical conjugates not only eliminated tumors but also restored the normal hemogram (blood count) in tumor-bearing mice without causing organ damage, highlighting a promising strategy for developing safer and more effective cancer treatments. nih.govnih.gov

Table 1: Effect of 1,3-Benzodioxole Conjugation on Arsenical Drug Performance

| Feature | Arsenical Precursor | 1,3-Benzodioxole Conjugate |

| Elimination Rate | Rapid | Significantly Slower |

| Blood Concentration | Short-lived | Maintained for Longer Duration |

| Mechanism of Action | General cytotoxicity | Inhibition of Thioredoxin System, Induction of Oxidative Stress & Apoptosis |

| In Vivo Efficacy | Limited by toxicity | Tumor elimination and hemogram reversal |

Design of Enzyme Inhibitors (e.g., Cholinesterases and Monoamine Oxidases)

The structural framework of benzodioxole is also being explored in the design of inhibitors for enzymes implicated in neurodegenerative disorders, such as monoamine oxidases (MAO) and cholinesterases (ChE). nih.govmdpi.com Inhibition of these enzymes can help restore neurotransmitter levels, a key therapeutic strategy for conditions like Alzheimer's disease. mdpi.com

Studies have shown that synthetic compounds incorporating the benzodioxole ring can act as potent and selective enzyme inhibitors. For example, a series of chalcone (B49325) derivatives featuring a 1,4-benzodioxan substituent (structurally related to 1,3-benzodioxole) demonstrated significant inhibitory activity against human monoamine oxidase B (hMAO-B). nih.gov The most potent of these compounds exhibited competitive and reversible inhibition with a very high selectivity for MAO-B over MAO-A. nih.gov Molecular docking studies suggest that the benzodioxole moiety plays a critical role in the binding of these inhibitors to the active site of the enzyme. nih.gov

Similarly, other research has focused on creating multi-target inhibitors. Synthesized carboxamide derivatives have shown inhibitory activity against both MAO-A and MAO-B, as well as butyrylcholinesterase (BChE), making them promising candidates for complex neurodegenerative diseases. nih.govmdpi.commdpi.com

Table 2: Inhibitory Activity of a Representative Benzodioxan-Substituted Chalcone against hMAO-B

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Index (SI) |

| (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b] nih.govresearchgate.netdioxin-6-yl)prop-2-en-1-one | hMAO-B | 0.026 | >1538 |

Data sourced from a study on 1,4-benzodioxan-substituted chalcones as selective hMAO-B inhibitors. nih.gov

Materials Science and Functional Materials Development

The isocyanate group (-NCO) is a cornerstone of polyurethane chemistry. Its high reactivity with compounds containing active hydrogen atoms (like alcohols and amines) allows for the formation of urethane linkages, the basis of polyurethane polymers. techscience.com this compound, as an isocyanate-containing molecule, is a potential monomer for the synthesis of novel polyurethane materials.

Research into polyurethanes derived from various isocyanates demonstrates the versatility of these polymers, which find use as coatings, adhesives, foams, and elastomers. techscience.comresearchgate.net The properties of the final polymer are heavily influenced by the chemical structure of the isocyanate and polyol monomers. researchgate.net For instance, polyurethanes based on aliphatic diisocyanates often exhibit greater light stability and resistance to hydrolysis and thermal degradation compared to their aromatic counterparts. researchgate.net

The incorporation of the this compound monomer into a polyurethane backbone could impart unique characteristics. The rigid, planar benzodioxole ring may enhance the thermal stability and mechanical properties of the resulting polymer, while its specific chemical nature could introduce novel functionalities for applications in biocompatible materials or specialized coatings.

Organic molecules, particularly those containing heteroatoms (such as oxygen and nitrogen) and π-electrons in aromatic rings, are often effective corrosion inhibitors for metals in acidic or neutral environments. envirobiotechjournals.comamazonaws.com These compounds function by adsorbing onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion. mdpi.com

This compound possesses the key structural features of a potential corrosion inhibitor:

Oxygen and Nitrogen Heteroatoms: The two oxygen atoms in the dioxole ring and the nitrogen atom in the isocyanate group have lone pairs of electrons that can coordinate with vacant d-orbitals of metal atoms.

Aromatic Ring: The benzene (B151609) ring provides π-electrons that can interact with the metal surface, strengthening the adsorption process.

Studies on other organic compounds have shown that such features lead to the formation of a stable, adsorbed film that isolates the metal from the corrosive medium. mdpi.comresearchgate.net Electrochemical tests, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are used to evaluate inhibitor efficiency, which often increases with inhibitor concentration. amazonaws.comsemanticscholar.org While direct studies on this compound are not prominent, its molecular structure suggests it is a viable candidate for investigation in the field of corrosion science.

Spectroscopic and Photophysical Investigations

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. This change is observed as a shift in the absorption or emission spectra of a dissolved substance (solute). nih.gov The study of solvatochromism provides deep insights into the nature of solute-solvent interactions and the difference in the electronic distribution of a molecule between its ground state and excited state. researchgate.netresearchgate.net

Research on various 1,3-benzodioxole derivatives has demonstrated their interesting photophysical properties. researchgate.netresearchgate.netsemanticscholar.org Using UV-visible absorption and fluorescence spectroscopy, scientists have investigated how the spectral properties of these compounds are affected by solvents of varying polarities. researchgate.netresearchgate.net Typically, an increase in solvent polarity causes a redshift (a shift to lower energy) in the absorption and fluorescence spectra, a phenomenon known as positive solvatochromism. nih.gov This indicates that the excited state of the molecule is more polar than its ground state. researchgate.netresearchgate.net

By applying theoretical models and equations (such as those developed by Lippert, Bakhshiev, and others) to the observed spectral shifts, it is possible to estimate the change in the dipole moment of the molecule upon excitation. researchgate.netresearchgate.net These studies reveal the presence of both general solute-solvent interactions and specific interactions like hydrogen bonding. semanticscholar.org The investigation of the solvatochromic behavior of this compound could yield valuable data on its electronic structure and its interactions at a molecular level, which is crucial for its application in sensors or molecular probes.

Table 3: Example of Solvatochromic Shift for a 1,3-Benzodioxole Derivative

| Solvent | Polarity (ETN) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |

| Toluene | 0.099 | 380 | 485 | 5530 |

| Dichloromethane (B109758) | 0.309 | 392 | 518 | 6100 |

| Acetonitrile | 0.460 | 393 | 535 | 6740 |

| Methanol (B129727) | 0.762 | 400 | 550 | 6820 |

Data is representative of typical shifts observed for solvatochromic 1,3-benzodioxole derivatives and illustrates the increase in Stokes' shift with solvent polarity. researchgate.net

Excited State Dynamics and Photochemical Research

A thorough review of current scientific literature reveals a significant gap in the specific experimental data concerning the excited state dynamics and photochemical behavior of this compound. To date, no dedicated studies on the photolysis, fluorescence, or quantum yield of this particular compound have been published. This absence of direct research necessitates a theoretical consideration based on the known photochemical properties of the constituent moieties: the benzodioxole (or methylenedioxyphenyl) group and the isocyanate functional group.

The benzodioxole ring system is known to be photoactive. Research on various benzodioxole derivatives has shown that they can participate in photochemical reactions, often acting as hydrogen donors in photoinitiating systems when combined with compounds like benzophenone. The reactivity of these derivatives is influenced by the nature of the substituents on the phenyl ring. For instance, the introduction of electron-donating groups at the 5-position of the benzodioxole ring has been shown to increase the reactivity of such systems. rsc.org Conversely, electron-withdrawing groups tend to have the opposite effect. rsc.org Given that the isocyanatomethyl group at the 5-position has electron-withdrawing characteristics, it could be hypothesized that its presence might decrease the photochemical reactivity of the benzodioxole ring in similar systems. However, without experimental data, this remains a point of speculation.

The benzene ring itself, the core of the benzodioxole structure, has well-documented, albeit complex, photochemistry. In its excited state, benzene is antiaromatic and significantly more reactive than its stable ground state. uochb.cz It can undergo rearrangements and additions, the mechanisms of which are a subject of ongoing research. uochb.cz It is plausible that the benzodioxole derivative would exhibit some of this inherent photoreactivity, potentially modified by the dioxole ring and the isocyanate substituent. However, the specific energy transitions, excited-state lifetimes, and reaction pathways for this compound are yet to be determined.

Environmental Chemical Research Considerations

The environmental impact of a chemical compound is a critical area of modern research. This involves understanding its presence in chemical inventories, its regulatory status, and its ultimate fate and transport in the environment.

A review of major chemical inventories and regulatory frameworks indicates that this compound is not prominently listed as a high-production-volume chemical. There is no evidence of its registration under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulations. The absence of a significant regulatory footprint suggests that the compound is likely used in specialized, low-volume applications, primarily for research purposes. It is commercially available from several chemical suppliers, indicating its use in synthesis and laboratory settings.

Specific academic studies on the environmental fate and transport of this compound are not available in the current body of literature. However, the environmental behavior of this compound can be largely inferred from the well-documented reactivity of the isocyanate functional group.

Isocyanates are known to be highly reactive towards nucleophiles, particularly water. epa.govacs.orgamericanchemistry.com This reactivity is the primary determinant of their environmental fate. When isocyanates come into contact with water, they undergo rapid hydrolysis. epa.govacs.org This process initially forms an unstable carbamic acid, which then decomposes to yield an amine and carbon dioxide. The resulting amine can then react with another isocyanate molecule to form a stable, inert polyurea. nih.gov

The hydrolysis of isocyanates is generally a rapid process, with half-lives in aqueous environments often measured in minutes to hours. acs.orgcdc.gov This suggests that this compound is unlikely to persist in its original form in aquatic environments. Its low water solubility might temper the rate of hydrolysis to some extent, but it remains the principal degradation pathway. epa.gov Due to this high reactivity with water, the compound is not expected to be mobile in soil or migrate to groundwater. epa.gov Any release to the atmosphere would likely be followed by rapid degradation through reaction with atmospheric moisture. cdc.gov Consequently, bioaccumulation is not a concern for this compound. acs.org The ultimate environmental fate would be the formation of an insoluble and chemically inert polyurea, which is expected to be stable and show very slow degradation over thousands of years. nih.gov

Advanced Computational and Theoretical Chemistry of 5 Isocyanatomethyl 2h 1,3 Benzodioxole

Molecular Modeling and Simulation

Molecular modeling and simulation serve as a computational microscope, providing insights into the behavior of molecules at an atomic level. These techniques are instrumental in predicting how a molecule like 5-(isocyanatomethyl)-2H-1,3-benzodioxole might interact with biological systems.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and chemical research. They establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound, QSAR models could be developed to predict its activity based on a range of molecular descriptors.

Detailed research findings from studies on related benzodioxole derivatives have demonstrated the utility of QSAR in predicting various biological activities. For instance, QSAR models have been successfully employed to predict the antilipid peroxidative activity of substituted benzodioxoles. researchgate.net These models typically utilize quantum mechanical parameters to describe the molecular structure. While machine learning methods like artificial neural networks can create powerful predictive models, their interpretation can be challenging. researchgate.net The development of a QSAR model for a series of compounds including this compound would involve the calculation of various descriptors.

Table 1: Examples of Molecular Descriptors for QSAR Analysis

| Descriptor Type | Examples | Potential Application for this compound |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Predicting reactivity and interaction with polar receptors. |

| Steric | Molecular volume, Surface area, Shape indices | Understanding how the molecule fits into a biological target's binding site. |

| Topological | Connectivity indices, Wiener index | Quantifying the branching and overall shape of the molecule. |

| Hydrophobic | LogP | Estimating the molecule's partitioning between aqueous and lipid environments. |

By correlating these descriptors with experimentally determined biological activities of a training set of molecules, a predictive QSAR model can be constructed. Such a model could then be used to estimate the potential activity of this compound and guide the synthesis of more potent analogues.

Ligand-Receptor Docking Studies for Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies can elucidate its potential binding modes within the active site of a biological target, such as an enzyme or a receptor. nih.gov

The process involves placing the ligand (this compound) into the binding site of a receptor and evaluating the binding affinity using a scoring function. This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.govtandfonline.com

Research on other benzodioxole derivatives has highlighted the importance of this approach. For example, molecular docking studies on 1,3-benzodioxole (B145889) derivatives have been used to investigate their potential as anticancer agents by modeling their interaction with tubulin. tandfonline.com Similarly, docking has been employed to understand the binding of benzodioxole derivatives to the auxin receptor TIR1, revealing key interactions that lead to root growth promotion. frontiersin.org

Table 2: Potential Molecular Interactions of this compound in a Receptor Binding Site

| Interaction Type | Potential Interacting Groups on the Ligand | Potential Interacting Residues on the Receptor |

| Hydrogen Bonding | Oxygen atoms of the dioxole ring, Nitrogen and Oxygen of the isocyanate group | Polar amino acids (e.g., Serine, Threonine, Asparagine, Glutamine) |

| Hydrophobic Interactions | Benzene (B151609) ring | Nonpolar amino acids (e.g., Leucine, Isoleucine, Valine, Phenylalanine) |

| π-π Stacking | Benzene ring | Aromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan) |

| Covalent Bonding | The highly reactive isocyanate group | Nucleophilic residues (e.g., Serine, Cysteine, Lysine) |

The insights gained from such docking studies can be invaluable for understanding the mechanism of action of this compound and for designing derivatives with improved binding affinity and selectivity.

Electronic Structure Theory Applications

Electronic structure theory provides a fundamental understanding of the behavior of electrons in molecules, which in turn governs their chemical properties and reactivity.

Density Functional Theory (DFT) in Molecular Systems

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods can be used to calculate a wide range of properties for this compound, including its optimized geometry, vibrational frequencies, and electronic properties.